Product packaging for hexahydro-1H-pyrrolo[3,4-c]isoxazole(Cat. No.:CAS No. 128740-33-0)

hexahydro-1H-pyrrolo[3,4-c]isoxazole

Cat. No.: B3320959
CAS No.: 128740-33-0
M. Wt: 114.15 g/mol
InChI Key: PCEOBXADJCUZTN-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[3,4-c]isoxazole ( 128740-33-0) is a bicyclic organic compound with the molecular formula C 5 H 10 N 2 O and a molecular weight of 114.15 . This structure features a fused pyrrolidine and isoxazole ring system, which is of significant interest in pharmaceutical and medicinal chemistry research. Compounds containing the isoxazole pharmacophore are recognized as an important source of valuable drugs and bioactive molecules . The pyrrolo-isoxazole scaffold serves as a versatile lead structure in drug discovery . For instance, structurally related hexahydropyrrolo[3,4-d]isoxazole-dione derivatives have been synthesized and evaluated preclinically, demonstrating potential as anti-stress agents . Furthermore, various isoxazole derivatives have been widely investigated for their immunoregulatory properties, exhibiting mechanisms such as the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase, or the modulation of cytokine production . This compound is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B3320959 hexahydro-1H-pyrrolo[3,4-c]isoxazole CAS No. 128740-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-3-8-7-5(4)2-6-1/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEOBXADJCUZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CONC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexahydro 1h Pyrrolo 3,4 C Isoxazole and Its Derivatives

Strategies for Constructing the Fused Pyrrolo-Isoxazole Core Structure

The construction of the fused pyrrolo-isoxazole framework is a central theme in the synthesis of this class of compounds. The methodologies employed are designed to be efficient and provide control over the molecular architecture.

1,3-Dipolar Cycloaddition Reactions

The most prominent and widely utilized method for assembling the pyrrolo-isoxazole core is the 1,3-dipolar cycloaddition. strath.ac.ukwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org In the context of hexahydro-1H-pyrrolo[3,4-c]isoxazole synthesis, this typically involves the reaction of a nitrile oxide or a nitrone (the 1,3-dipole) with an alkene (the dipolarophile), which is often a derivative of pyrrolidine (B122466) or a precursor that forms the pyrrolidine ring. strath.ac.ukchemrxiv.org This approach is highly valued for its ability to generate significant molecular complexity in a single step under relatively mild conditions. researchgate.net

Nitrile oxides are versatile 1,3-dipoles used extensively for the synthesis of isoxazoles and their saturated analogs, isoxazolines. nih.govslideshare.net The cycloaddition of a nitrile oxide with an alkene dipolarophile provides a direct route to the isoxazoline (B3343090) ring. rsc.org For the synthesis of the this compound system, the dipolarophile is typically an N-substituted maleimide (B117702) or another unsaturated pyrrolidine precursor. strath.ac.ukrsc.org

Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoximes through oxidation or dehydrohalogenation of hydroximoyl chlorides. slideshare.netresearchgate.netdeakin.edu.au For instance, an aldoxime can be treated with an oxidizing agent like bleach (sodium hypochlorite) or Oxone to form the nitrile oxide intermediate, which then rapidly undergoes cycloaddition with the present alkene. rsc.orgresearchgate.net This in situ generation is crucial for preventing the dimerization of the nitrile oxide to form furoxans. rsc.org The reaction can be performed under various conditions, including mechanochemical solvent-free ball-milling, which presents a green chemistry approach. rsc.org Intramolecular nitrile oxide cycloaddition (INOC) is another powerful variant where the nitrile oxide and the alkene dipolarophile are part of the same molecule, leading to the efficient formation of fused ring systems. researchgate.net

Table 1: Examples of Nitrile Oxide Cycloaddition for Pyrrolo[3,4-d]isoxazole Synthesis

1,3-Dipole PrecursorDipolarophileReaction ConditionsProductYieldReference
p-TolualdoximeN-MethylmaleimideNaCl, Oxone, Na2CO3, Ball-milling, rt5-Methyl-3-(p-tolyl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione85% rsc.org
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeInternal Alkyne (Intramolecular)Bleach, DCM, 0 °C to rtIsoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole97% researchgate.net
(2,4-Dimethyl-1,3-thiazol-5-yl)hydroximoyl chlorideN-PhenylmaleimideEt3N3-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione76% strath.ac.uk

Note: The table presents data for the synthesis of the core pyrrolo[3,4-d]isoxazole-4,6-dione structure, a derivative of the parent this compound.

Nitrone cycloaddition is another cornerstone of 1,3-dipolar cycloaddition chemistry for synthesizing the isoxazolidine (B1194047) ring, which is the saturated core of the isoxazole (B147169) heterocycle. chemrxiv.orgresearchgate.net In this strategy, a nitrone reacts with an alkene, typically an N-substituted maleimide, to yield the hexahydropyrrolo[3,4-d]isoxazole-4,6-dione skeleton. chemrxiv.org This method is particularly effective for creating fused bicyclic systems with high regioselectivity. chemrxiv.org

The reactions are often conducted under thermal conditions, and interestingly, can be performed in aqueous media, which offers a green and non-catalytic approach. chemrxiv.org For example, the cycloaddition of glyoxal (B1671930) bis-nitrones with N-substituted maleimides in water at 70 °C proceeds rapidly to afford symmetric bis-pyrrolo isoxazoles. chemrxiv.org The use of nitrones derived from azomethine N-oxides is also a common strategy for accessing these scaffolds. organic-chemistry.org These reactions can be highly stereoselective, and the resulting isoxazolidine ring can be a versatile intermediate for further chemical transformations. nih.govrsc.org

Table 2: Examples of Nitrone Cycloaddition for Pyrrolo-Isoxazole Synthesis

NitroneDipolarophileReaction ConditionsProduct ClassYieldReference
Glyoxal bis-nitroneN-substituted maleimidesWater, 70 °C, 10-15 minSymmetric bis-pyrrolo isoxazolesNot specified chemrxiv.org
Azomethine N-oxidesN-(α-naphthyl)maleimideNot specified2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivativesNot specified organic-chemistry.org
C,N-diarylnitrones3,5-dimethylacryloylpyrazoleNi(ClO4)2·6H2O, CH2Cl2, rt, 10 min2,3-Diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidinesup to 99%

Note: This table includes examples leading to the formation of the isoxazolidine ring, the core of this compound.

Control of regioselectivity and diastereoselectivity is a critical aspect of 1,3-dipolar cycloadditions in the synthesis of complex molecules like this compound. strath.ac.ukchemrxiv.org Regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. nih.gov In many cases, the reaction between nitrile oxides and terminal alkenes leads to 3,5-disubstituted isoxazolines. nih.gov However, forcing the reactants into a constrained environment, such as in an intramolecular cycloaddition, can lead to the formation of otherwise disfavored regioisomers, like the 3,4-disubstituted pattern. researchgate.net

Diastereoselectivity, which refers to the preferential formation of one diastereomer over another, is also a key consideration. In the synthesis of pyrrolo isoxazoles via nitrone cycloaddition with N-substituted maleimides, the reaction often yields a single regioisomer. chemrxiv.org The formation of a trans diastereoisomer can be favored due to an endo-transition state, where stabilizing π–π stacking interactions can occur between the succinimide (B58015) moiety and the N-phenyl ring of the nitrone. chemrxiv.org Similarly, in three-component reactions, high diastereoselectivity can be achieved, sometimes leading to the formation of four contiguous chiral centers with a specific relative stereochemistry, which can be confirmed by X-ray diffraction analysis.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. This approach is prized for its atom economy and ability to rapidly generate molecular complexity from simple precursors. researchgate.net

For the synthesis of pyrrolo-isoxazole and related spiro-pyrrolidine frameworks, MCRs based on 1,3-dipolar cycloadditions are particularly powerful. researchgate.net A common strategy involves the in situ generation of an azomethine ylide (a 1,3-dipole) from an amino acid and an aldehyde or ketone, which then reacts with a dipolarophile. For example, the one-pot reaction of an isatin, an α-amino acid, and a 1,4-enedione derivative like N-methylmaleimide can produce functionalized N-fused pyrrolidinyl spirooxindoles, which share a similar heterocyclic core, in high yields and with excellent diastereoselectivity. The order of addition of the reactants can be crucial for the success of the reaction and for achieving high yields of the desired complex spiro-cycloadducts. researchgate.net

Electrochemical Synthetic Approaches

Electrochemical synthesis has emerged as a green and powerful tool in modern organic chemistry, offering an alternative to conventional redox reagents by using electric current to drive reactions. chemrxiv.orgresearchgate.netdeakin.edu.au This approach is notable for its mild reaction conditions, high efficiency, and environmental friendliness. researchgate.net

In the context of isoxazole ring formation, electrochemical methods have been successfully developed for the synthesis of isoxazolines and isoxazolidine-fused systems. chemrxiv.orgresearchgate.net A general protocol involves the electrochemical oxidation of aldoximes in the presence of electron-deficient alkenes. chemrxiv.orgslideshare.net This method avoids the need for chemical oxidants and allows for the construction of a broad range of substituted isoxazoline cores. chemrxiv.orgnih.gov The reaction proceeds in an undivided cell, which is the simplest electrochemical setup, making it operationally simple. deakin.edu.au Mechanistic studies, supported by in-situ monitoring and density functional theory (DFT), suggest that these reactions may proceed through a stepwise, radical-mediated pathway rather than a concerted pericyclic [3+2] cycloaddition. chemrxiv.orgslideshare.net This electrochemical approach has been applied to the construction of complex systems, including isoxazolidine-fused isoquinolin-1(2H)-ones via an intramolecular C–H/N–H functionalization. researchgate.net

Cascade and Domino Reactions in Ring Construction

Cascade and domino reactions represent a highly efficient strategy for the construction of complex molecular architectures like the this compound core from simple starting materials in a single operation. These reactions minimize waste by avoiding the isolation of intermediates, thus aligning with the principles of green chemistry. nih.gov A key transformation in this context is the 1,3-dipolar cycloaddition.

One notable domino approach involves the reaction of an in-situ generated azomethine ylide with a dipolarophile like a maleimide. For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde (B1664092) can generate an ester-stabilized azomethine ylide, which then reacts with a maleimide to form a hexahydropyrrolo[3,4-c]pyrrole intermediate. rsc.org While this example forms a pyrrolo-pyrrole system, the underlying principle of generating a dipole that subsequently undergoes cycloaddition is central to forming the pyrrolidine ring of the target scaffold.

Similarly, domino processes have been developed for a variety of fused heterocyclic systems. These often begin with an intermolecular reaction that creates a substrate poised for a subsequent intramolecular cyclization. nih.gov For the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a domino sequence of C-N coupling followed by hydroamination has been successfully employed. beilstein-journals.org Another powerful example is the domino Diels-Alder reaction of 3-(indol-3-yl)maleimides to construct polyfunctionalized carbazole (B46965) derivatives, demonstrating the utility of domino strategies in building complex fused rings. beilstein-journals.org These examples underscore the potential of domino reactions to efficiently assemble the this compound framework.

A general representation of a domino reaction for a related pyrrolo-isoxazole system is shown below:

Reaction Scheme: Domino Synthesis of a Pyrrolo-Isoxazole Derivative
Reactant A Reactant B Intermediate (In-situ) Product Reaction Type

This table illustrates a generalized domino reaction where a nitrile oxide, generated in-situ from a hydroximoyl chloride, reacts with an N-arylmalemide in a 1,3-dipolar cycloaddition to directly form a pyrrolo[3,4-d]isoxazole-4,6-dione derivative, a close analogue of the target compound. nih.govnih.gov

Development of Novel Catalytic Systems for Synthesis

Catalysis is pivotal in the synthesis of isoxazole-containing heterocycles, offering pathways with enhanced reaction rates, higher yields, and improved stereoselectivity. A variety of catalytic systems have been explored for the synthesis of isoxazoles and related fused systems.

Acid catalysis is a common strategy. For example, p-toluenesulfonic acid has been used to catalyze the intramolecular 1,3-dipolar cycloaddition to furnish 4H-imidazo[1′,2′:1,2]pyrrolo[3,4-c]isoxazole derivatives. researchgate.net This approach facilitates the construction of novel tricyclic isoxazoles under mild conditions.

Metal-based catalysts are also widely employed, particularly for cycloaddition reactions. Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), have been used in three-component reactions of terminal alkynes, tert-butyl nitrite (B80452), and ethyl diazoacetate to yield 3,5-disubstituted isoxazoles. nih.gov Another copper salt, copper(II) trifluoroacetate (B77799) (Cu(TFA)₂), has been shown to catalyze the annulation of sulfoxonium ylides with tert-butyl nitrite to form the isoxazole core. nih.gov These methods highlight the versatility of copper catalysts in facilitating the key bond-forming steps in isoxazole synthesis.

Microwave-assisted synthesis, often used in conjunction with catalysts, provides an efficient method for preparing related heterocyclic systems like hexahydro-1H-pyrrolo[3,2-c]quinolines via intramolecular 1,3-dipolar cycloadditions. doaj.orgdocumentsdelivered.com This technique can significantly reduce reaction times and improve yields.

Table of Catalytic Systems in Isoxazole Synthesis

Catalyst Reaction Type Substrates Product Type Ref.
p-Toluenesulfonic acid Intramolecular 1,3-Dipolar Cycloaddition Imidazole-based precursors Imidazopyrrolo-fused Isoxazoles researchgate.net
Cu(OAc)₂·H₂O / DABCO [3+2] Cycloaddition Phenylacetylene, tert-butyl nitrite, ethyl diazoacetate 3,5-disubstituted isoxazoles nih.gov
Cu(TFA)₂ [2+1+1+1] Annulation Sulfoxonium ylides, tert-butyl nitrite Isoxazoles nih.gov

Functionalization and Derivatization Strategies

Once the core this compound ring system is constructed, further functionalization and derivatization are often necessary to develop analogues with specific properties.

Post-Cycloaddition Functionalization and Chemical Modifications

Post-cycloaddition modifications allow for the introduction of diverse functional groups onto the pre-formed heterocyclic scaffold. A powerful strategy involves the N-functionalization of the pyrrolidine ring followed by further reactions. For instance, a pyrrolidine adduct can undergo N-allylation with an allyl bromide. The resulting N-allylated intermediate can then be subjected to a palladium-catalyzed intramolecular Heck reaction to create additional fused ring systems, yielding complex structures like pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov

Principles of Green Chemistry in Synthetic Route Design for this compound Analogues

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds to minimize environmental impact. nih.gov These principles focus on aspects such as atom economy, the use of safer solvents, energy efficiency, and the reduction of hazardous waste. eurekaselect.com

For the synthesis of this compound analogues, several green strategies can be employed. Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. documentsdelivered.comeurekaselect.com The synthesis of isoxazole derivatives via chalcones has been successfully demonstrated using microwave irradiation. eurekaselect.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Aqueous media or solvent-free "grinding" methods are highly desirable alternatives to volatile organic solvents. researchgate.netnih.gov Solid-phase multicomponent reactions, which can be performed by grinding reactants together, followed by brief microwave irradiation, offer a highly efficient and green approach to complex heterocycles. researchgate.net

Furthermore, designing syntheses around multicomponent and domino reactions inherently aligns with green chemistry principles. nih.gov By combining several synthetic steps into a single operation, these reactions improve atom economy, reduce solvent usage, and minimize the generation of waste from intermediate workups and purifications. semanticscholar.org The development of catalyst-based methodologies, especially those using non-toxic and recyclable catalysts, also contributes to the sustainability of the synthetic process. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-Nitrobenzaldehyde
N-Arylmalemide
Pyrrolo[3,4-d]isoxazole-4,6-dione
4H-imidazo[1′,2′:1,2]pyrrolo[3,4-c]isoxazole
p-Toluenesulfonic acid
Copper(II) acetate
tert-Butyl nitrite
Ethyl diazoacetate
Copper(II) trifluoroacetate
Hexahydro-1H-pyrrolo[3,2-c]quinoline
Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Spiro[pyrazole-4,5′-pyrrolo[3,4-c]carbazoles]
1,2,5-Oxadiazole N-oxide
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Di-tert-butyl dicarbonate
Benzyl chloroformate

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic and Electronic Structure Insights

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of organic molecules, offering a balance between computational cost and accuracy. For the hexahydro-1H-pyrrolo[3,4-c]isoxazole system, DFT calculations are instrumental in predicting its behavior in chemical reactions and understanding its electronic nature.

Prediction and Validation of Regioselectivity in Cycloaddition Reactions

The synthesis of the this compound core often involves a 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile, such as an alkene integrated into a pyrrolidine (B122466) ring system. The regioselectivity of this reaction, which dictates the orientation of the dipole and dipolarophile, is a critical aspect that can be predicted with high accuracy using DFT.

Computational studies on analogous systems, such as the formation of pyrrolo[3,4-d]isoxazole-4,6-diones, have demonstrated that DFT calculations can reliably determine the preferred regioisomer. nih.govnih.gov These studies typically involve the calculation of the activation energies for the different possible reaction pathways. The pathway with the lower activation energy barrier corresponds to the kinetically favored product. For the formation of this compound, two primary regioisomeric transition states would be considered.

Theoretical investigations into the 1,3-dipolar cycloaddition reactions leading to isoxazole-containing heterocycles have shown that the B3LYP functional, combined with a suitable basis set like 6-311++G**, provides reliable predictions of regioselectivity. nih.gov The analysis of the frontier molecular orbitals (FMOs) of the reactants can also offer qualitative insights, although a full transition state analysis provides more quantitative and robust predictions. researchgate.net

To illustrate this, a hypothetical DFT study on the 1,3-dipolar cycloaddition forming the this compound ring is presented below. The calculations would compare the energy barriers for the two possible regioisomeric transition states (TS1 and TS2).

Table 1: Hypothetical DFT-Calculated Activation Energies for the Regioselective Synthesis of this compound

Transition StateReaction PathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
TS1Formation of this compound22.5Yes
TS2Formation of the alternative regioisomer25.8No
Note: These are representative values to illustrate the application of DFT in predicting regioselectivity.

Conformational Analysis and Energetic Stability of Isomers

The this compound system can exist in various conformations and as different stereoisomers (e.g., cis and trans isomers arising from the fusion of the two rings). DFT calculations are a powerful tool for determining the relative energetic stabilities of these different forms. By optimizing the geometry of each possible isomer and calculating its electronic energy, it is possible to identify the most stable conformation.

Studies on related heterocyclic systems have successfully used DFT to assign the configurations of cis and trans isomers based on their calculated energies and by comparing theoretical NMR parameters with experimental data. researchgate.netnih.gov For this compound, a conformational search followed by DFT optimization would reveal the preferred three-dimensional structure. This information is crucial for understanding its chemical reactivity and how it interacts with other molecules.

A typical study would involve calculating the relative energies of the cis and trans fused isomers, as well as different puckering conformations of the five-membered rings.

Table 2: Hypothetical Relative Energies of this compound Isomers Calculated by DFT

IsomerFusionRelative Energy (kcal/mol)Predicted Stability
Isomer Acis0.00Most Stable
Isomer Btrans2.15Less Stable
Note: These values are illustrative and represent a typical energy difference found between cis and trans isomers in similar fused-ring systems.

Electronic Structure Analysis and Spectroscopic Property Prediction

DFT calculations provide detailed information about the electronic structure of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nucleophilic and electrophilic sites of the molecule, offering insights into its reactivity. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability. nih.gov

Furthermore, time-dependent DFT (TD-DFT) can be employed to predict spectroscopic properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the energies of electronic transitions, it is possible to simulate the absorption spectrum, which can then be compared with experimental data to validate the computational model. Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the structure of the synthesized molecule. nih.gov

Molecular Modeling and Dynamics Simulations for Understanding Chemical Behavior

While DFT provides a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. These methods are particularly useful for studying reaction mechanisms and intermolecular interactions in a more dynamic context.

Elucidation of Reaction Mechanisms and Transition States

Molecular dynamics simulations can be used to explore the potential energy surface of a reaction, providing a more detailed understanding of the reaction mechanism than static DFT calculations alone. By simulating the trajectory of the reacting molecules, it is possible to observe the formation and breaking of bonds and to identify transition states and intermediates. nih.gov

For the cycloaddition reaction that forms this compound, MD simulations could be used to study the approach of the reactants and the conformational changes that occur along the reaction coordinate. This can be particularly insightful for complex reactions where multiple steps may be involved. Computational studies have successfully used such methods to elucidate the mechanisms of similar cycloaddition reactions. nsf.gov

Analysis of Intermolecular Interactions (in a chemical, not biological, context)

In the condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations are an excellent tool for studying these intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com Understanding these interactions is important for predicting physical properties like boiling point, solubility, and crystal packing.

By simulating a system containing multiple molecules of this compound, it is possible to analyze the radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. This provides a detailed picture of the local molecular environment. While much of the research on isoxazole (B147169) derivatives focuses on their interactions with biological macromolecules, the same computational principles can be applied to understand their behavior in a purely chemical environment. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Thermodynamics

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical calculations of reaction energetics and thermodynamics for the compound This compound .

While computational studies, particularly using Density Functional Theory (DFT), are common for understanding the mechanisms, regioselectivity, and energy profiles of 1,3-dipolar cycloaddition reactions that form similar heterocyclic systems, no published research containing detailed energetic data, such as activation energies, reaction enthalpies, or Gibbs free energies for the formation or subsequent reactions of This compound , could be located.

For related but structurally distinct compounds, such as certain pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, quantum chemical calculations have been employed to investigate the energetics of their synthesis. nih.gov These studies typically involve optimizing the geometries of reactants, transition states, and products at a specific level of theory (e.g., DFT/B3LYP) to calculate total energies, zero-point energies (ZPE), and thermodynamic parameters (H and G). nih.gov However, due to the strict structural differences, these findings are not directly applicable to This compound .

Therefore, data tables and detailed research findings on the reaction energetics and thermodynamics for the specific title compound are not available at this time.

Reactivity and Chemical Transformations of Hexahydro 1h Pyrrolo 3,4 C Isoxazole

Ring-Opening Reactions and Rearrangements of the Isoxazole (B147169) Moiety

The isoxazolidine (B1194047) ring within the hexahydro-1H-pyrrolo[3,4-c]isoxazole system is susceptible to ring-opening reactions, primarily through the cleavage of the weak N-O bond. This transformation is a key strategy for converting the bicyclic system into highly functionalized pyrrolidine (B122466) derivatives.

Reductive cleavage is a common method for opening the isoxazolidine ring. For instance, transition metal-mediated reactions have been shown to be effective. In analogous heterobicycloalkene-fused 2-isoxazolines, treatment with Raney nickel and aluminum chloride in aqueous methanol (B129727) leads to the cleavage of the N-O bond, followed by imine hydrolysis, to produce β-hydroxyketones in good to excellent yields. nih.gov Another approach involves the use of molybdenum hexacarbonyl, which can reductively cleave the N-O bond in isoxazoles to yield β-aminoenones. rsc.org It is plausible that similar conditions would lead to the formation of corresponding functionalized pyrrolidines from this compound.

Furthermore, ring-opening fluorination of isoxazoles has been developed using electrophilic fluorinating agents like Selectfluor®. researchgate.netnih.govorganic-chemistry.org This reaction proceeds via fluorination and subsequent deprotonation, leading to tertiary fluorinated carbonyl compounds through N-O bond cleavage. researchgate.netnih.govorganic-chemistry.org While this has been demonstrated on aromatic isoxazoles, the principles could potentially be applied to the saturated isoxazolidine ring in the target molecule.

Reaction Type Reagents Product Type Analogous System Reference
Reductive N-O CleavageRaney nickel/AlCl3, aq. MeOHβ-HydroxyketoneHeterobicycloalkene-fused 2-isoxazolines nih.gov
Reductive Ring OpeningMo(CO)6, H2Oβ-AminoenoneIsoxazoles rsc.org
Ring-Opening FluorinationSelectfluor®Tertiary Fluorinated CarbonylIsoxazoles researchgate.netnih.govorganic-chemistry.org

Functional Group Transformations and Derivatizations on the Pyrrolo-Isoxazole Scaffold

While direct studies on the functionalization of this compound are not widely available, research on similar bicyclic isoxazolidines demonstrates the potential for selective modifications at various positions. acs.orgnih.gov For a hypothetical substituted this compound, transformations of appended functional groups would follow standard organic chemistry principles.

For example, if the pyrrolidine nitrogen is part of a carbamate (B1207046) protecting group, its deprotection would allow for subsequent acylation, alkylation, or sulfonylation reactions. Similarly, ester functionalities on the carbon framework of the bicycle can be hydrolyzed to the corresponding carboxylic acids. acs.org These acids can then be converted to amides, esters, or other derivatives using standard coupling techniques.

In a study on bicyclic isoxazolidines derived from a chiral furanone, selective modifications of exocyclic ester and lactone functionalities, as well as N-O bond cleavage, were reported. acs.org This highlights the possibility of a modular approach to derivatization, allowing for the synthesis of a library of complex molecules from a common bicyclic core. acs.orgnih.gov

Functional Group Transformation Reagents/Conditions Resulting Group Reference (Analogous System)
EsterHydrolysisLiOH or HClCarboxylic Acid acs.org
Carboxylic AcidAmide CouplingAmine, Coupling AgentAmideGeneral
N-Protecting Group (e.g., Boc)DeprotectionAcid (e.g., TFA)Secondary AmineGeneral
Secondary AmineAcylationAcyl Chloride, BaseN-Acyl DerivativeGeneral

Annulation Reactions to Form More Complex Fused Heterocyclic Systems

Annulation reactions involving the this compound scaffold would likely utilize the functional groups introduced through ring-opening or derivatization. For instance, a di-functionalized pyrrolidine, obtained from the ring-opening of the isoxazole moiety, could serve as a building block for the construction of more complex fused systems.

One potential strategy would be a Pictet-Spengler reaction if a β-aminoethyl-substituted pyrrolidine were synthesized. Another possibility involves the cyclization of a pyrrolidine bearing both a nucleophilic and an electrophilic side chain, which could be installed after the isoxazolidine ring has been opened.

While direct examples of annulation from this compound are not documented, the synthesis of complex fused systems like pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgnih.govoxazoles demonstrates the general principle of building upon a core heterocyclic structure. acs.org Similarly, the synthesis of hexahydrospiro[pyrazolo[3,4-b]quinoline-4,1′-pyrrolo[3,2,1-ij]quinoline-2′,5(1H,4′H)-diones] showcases the construction of intricate fused systems from pyrrole-containing precursors. researchgate.net

Heterocycle Interconversions Involving the Pyrrolo-Isoxazole System

The interconversion of the isoxazolidine ring in this compound into other heterocyclic systems is a plausible transformation, primarily initiated by the cleavage of the N-O bond. The resulting functionalized pyrrolidine can be seen as a versatile intermediate.

For example, reductive N-O bond cleavage to a γ-amino alcohol is a well-established transformation for isoxazolines and could be applied here. nih.gov This γ-amino alcohol could then undergo cyclization to form a new heterocyclic ring, such as a substituted piperidine (B6355638) or a larger aza-heterocycle, depending on the nature of the substituents and the reaction conditions employed.

The synthesis of isoxazole-based molecules often involves 1,3-dipolar cycloaddition reactions. mdpi.comorganic-chemistry.org In a reverse sense, the pyrrolo-isoxazole system could potentially undergo a retro-cycloaddition under thermal or photochemical conditions, although this is less common for saturated isoxazolidines. More likely is the transformation into other heterocycles following a ring-opening event. For instance, the β-hydroxy ketone products from reductive cleavage could be used to synthesize pyrazoles or other five-membered heterocycles.

Mechanistic Investigations of Key Reaction Pathways

Mechanistic studies on the reactivity of this compound are not specifically reported. However, the mechanisms of the key reactions on analogous systems are well-understood.

The 1,3-dipolar cycloaddition reaction used to form pyrrolo-isoxazole systems is a classic example of a pericyclic reaction, often proceeding through a concerted mechanism. rsc.org The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory. rsc.org

The reductive cleavage of the N-O bond in isoxazolidines with reagents like Raney nickel is believed to proceed via a single-electron transfer mechanism, leading to the formation of a radical anion which then fragments. With molybdenum hexacarbonyl, the reaction is thought to involve coordination of the molybdenum to the nitrogen and oxygen atoms, facilitating the reductive cleavage. rsc.org

In the case of the Beckmann rearrangement of related isoxazoline-containing systems, which can be considered a type of heterocycle interconversion, fragmentation to a nitrile has been observed as a competing pathway. mdpi.com The formation of an aromatic isoxazole ring was found to drive this fragmentation. mdpi.com While the saturated nature of this compound would prevent the formation of an aromatic isoxazole, similar fragmentation pathways could be envisioned under certain conditions.

Applications in Chemical Synthesis and Materials Science

Hexahydro-1H-pyrrolo[3,4-c]isoxazole as a Versatile Synthetic Building Block

The rigid, bicyclic structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. Its inherent stereochemistry and the presence of reactive nitrogen and oxygen centers provide multiple avenues for functionalization and elaboration.

Precursors for the Construction of Diverse Nitrogen and Oxygen Heterocycles

The this compound core is a valuable precursor for generating a variety of other nitrogen and oxygen-containing heterocyclic systems. The isoxazolidine (B1194047) ring, for instance, can be reductively cleaved to yield amino alcohol functionalities, which can then be further manipulated. This strategy allows for the transformation of the initial scaffold into more elaborate structures, such as substituted pyrrolidines and other complex heterocycles. The synthesis of various pyrrolo-isoxazole derivatives often involves cycloaddition reactions, highlighting the utility of this class of compounds in building molecular complexity. rsc.org

Scaffolds for Advanced Organic Synthesis and Complex Molecular Architectures

The pyrrolo-isoxazole nucleus is recognized as a key structural motif in compounds with a range of biological activities, including neuroprotective, anti-stress, and antibacterial properties. nih.gov This suggests that the this compound scaffold can serve as a foundational element for the construction of novel therapeutic agents. For example, derivatives of the closely related hexahydropyrrolo[3,4-c]pyrrole have been investigated as potent agonists for the nociceptin/orphanin FQ receptor, with applications in the treatment of neuropathic pain. nih.gov The design of these complex molecules relies on the rigid core to properly orient functional groups for interaction with biological targets.

Role in Ligand Design for Coordination Chemistry or Catalysis

While direct studies on the use of this compound as a ligand in coordination chemistry or catalysis are not yet prevalent, the inherent features of the molecule suggest significant potential. The nitrogen and oxygen atoms possess lone pairs of electrons that are available for coordination to metal centers. The fixed stereochemistry of the bicyclic system could also be exploited to create chiral ligands for asymmetric catalysis. The broader class of nitrogen heterocycles is known to form stable complexes with a variety of metals, and these complexes have found applications in catalysis and materials science. msesupplies.com

Potential Applications in Advanced Materials Science (e.g., polymers, functional materials)

The application of this compound and its derivatives in materials science is a field ripe for exploration. Heterocyclic compounds, in general, are integral components of many functional materials. openaccessjournals.com For instance, polypyrrole derivatives are known for their conductive properties and have been used in the development of sensors and biocompatible materials. mdpi.com Isoxazole (B147169) derivatives have also been investigated for their potential use in polymers and as organic semiconductors. researchgate.netblucher.com.br The incorporation of the rigid and polar this compound unit into polymer chains could impart unique physical and chemical properties, such as improved thermal stability or specific recognition capabilities. Nitrogen-containing heterocycles are also used as building blocks for energetic materials and corrosion inhibitors. msesupplies.comresearchgate.net

Design Principles for Novel Chemical Entities Based on Structure-Property Relationships

The development of new chemical entities based on the this compound scaffold is guided by structure-activity relationship (SAR) studies of related compounds. For example, in the design of autotaxin inhibitors, a class of drugs with potential applications in cancer and fibrosis, the core scaffold is crucial for orienting the pharmacophoric elements correctly to interact with the enzyme's active site. nih.govmdpi.com SAR studies on pyrrolidine (B122466) derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib have shown that modifications to the scaffold's substituents can have a significant impact on inhibitory activity. nih.govmdpi.com These studies provide a roadmap for the rational design of new molecules based on the this compound core, allowing for the optimization of properties such as potency, selectivity, and metabolic stability. The study of pyrrolopyridine derivatives has also revealed important SAR insights for developing agents with a range of pharmacological actions. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Hexahydro-1H-pyrrolo[3,4-c]isoxazole

The cornerstone for the synthesis of the this compound core is the 1,3-dipolar cycloaddition reaction. This reaction, particularly between a nitrile oxide and an alkene, is a highly efficient method for constructing the isoxazoline (B3343090)/isoxazolidine (B1194047) ring. researchgate.netmdpi.com Future research will likely focus on developing more sustainable and greener protocols for this transformation.

Key areas of development include:

Green Catalysis: The use of environmentally benign catalysts is a paramount goal in modern organic synthesis. For the synthesis of isoxazole (B147169) and isoxazolidine derivatives, researchers have explored various green catalysts, including reusable options like Preyssler's catalyst. chemistryworldconference.com The application of such catalysts to the synthesis of this compound could significantly reduce the environmental impact.

Solvent-Free and Aqueous Conditions: A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. nih.govfrontiersin.org Reactions conducted "in water," "on water," or under solvent-free conditions, such as mechanochemistry (ball-milling), have proven effective for 1,3-dipolar cycloadditions. chemistryworldconference.commdpi.comtandfonline.comtandfonline.com These approaches not only offer environmental benefits but can also lead to improved yields and selectivity. chemistryworldconference.com The development of a solvent-free or aqueous-based synthesis for this compound is a promising research avenue.

One-Pot Syntheses: Cascade or one-pot reactions that form multiple bonds in a single operation are highly desirable for their efficiency. nih.gov A potential one-pot synthesis for this compound could involve the in situ generation of a nitrile oxide from an appropriate precursor, followed by an intramolecular cycloaddition. mdpi.com

Synthetic ApproachKey FeaturesPotential Application to this compound
Green Catalysis Use of reusable and non-toxic catalysts.Employing solid acid catalysts or metal-organic frameworks for the cycloaddition step.
Solvent-Free Synthesis Mechanochemical methods (ball-milling) to avoid bulk solvents. tandfonline.comtandfonline.comA solid-state reaction between a pyrrolidine-derived alkene and a nitrile oxide precursor.
Aqueous Synthesis Using water as a solvent, often with surfactants. nih.govAn intramolecular 1,3-dipolar cycloaddition of a water-soluble pyrrolidine (B122466) derivative.
One-Pot Reactions Combining multiple synthetic steps without isolating intermediates. nih.govIn situ generation of a nitrile oxide from an N-alkenyl-substituted pyrrolidine precursor followed by intramolecular cyclization.

Advanced Spectroscopic and In Situ Mechanistic Studies for Reaction Optimization

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols. For the synthesis of this compound, advanced spectroscopic techniques can provide invaluable insights into the 1,3-dipolar cycloaddition process.

Future research in this area could involve:

In Situ NMR Spectroscopy: Real-time monitoring of the reaction using in situ NMR spectroscopy can help to identify reaction intermediates, determine reaction kinetics, and understand the influence of various parameters on the reaction outcome. scielo.br This technique would be particularly useful for studying the regioselectivity and stereoselectivity of the cycloaddition leading to the this compound scaffold.

Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect and characterize transient intermediates in the reaction mixture, providing further evidence for the proposed reaction mechanism. scielo.br

X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of the final product, including the relative stereochemistry of the fused ring system. researchgate.net

A detailed mechanistic study of the formation of the this compound ring system, particularly the intramolecular nitrile oxide cycloaddition (INOC), would allow for precise control over the stereochemical outcome, which is often critical for the biological activity of such molecules. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated processes offers numerous advantages, including improved safety, scalability, and reproducibility. mit.edu The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.

Continuous Flow Synthesis: Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including fused-bicyclic isoxazolidines. researchgate.net A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor, allowing for precise control over reaction temperature and time, which can be challenging in conventional batch reactors. researchgate.net This approach could also facilitate the safe handling of potentially unstable intermediates like nitrile oxides.

Automated Synthesis Platforms: Automated synthesis platforms enable the rapid preparation and screening of a large number of derivatives for various applications. nih.govresearchgate.netresearchgate.net An automated system could be developed to synthesize a library of this compound analogues with diverse substituents, which could then be screened for desired chemical or biological properties. This high-throughput approach can significantly accelerate the discovery of novel compounds with specific functionalities. nih.govbris.ac.uk

TechnologyAdvantages for this compound Synthesis
Flow Chemistry Enhanced control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability. researchgate.netmit.edu
Automated Synthesis Rapid generation of compound libraries for screening, increased reproducibility, and reduced manual error. nih.govresearchgate.netresearchgate.netbris.ac.uk

Computational Design of Novel this compound Analogues with Targeted Chemical Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules before their synthesis. researchgate.netnih.govirjweb.comnih.gov This in silico approach can guide the design of novel this compound analogues with specific and desirable characteristics.

Future computational studies could focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the transition states of the 1,3-dipolar cycloaddition reaction, providing insights into the factors that control regioselectivity and stereoselectivity. nih.gov This knowledge can be used to design precursors that will lead to the desired isomer of this compound.

Evaluating Ring Stability: The stability of the fused pyrrolo-isoxazole ring system can be assessed using computational methods. irjweb.com This is particularly important for predicting the compound's shelf-life and its behavior under various conditions.

Designing Analogues with Targeted Properties: By systematically modifying the substituents on the this compound scaffold in silico, it is possible to predict how these changes will affect properties such as electronic structure, solubility, and reactivity. jusst.orgjusst.org This allows for the rational design of new compounds with tailored functionalities for specific applications.

Computational MethodApplication in Designing this compound Analogues
Density Functional Theory (DFT) Predicting reaction pathways, understanding regioselectivity, and assessing the stability of different isomers. researchgate.netnih.govnih.gov
Frontier Molecular Orbital (FMO) Theory Analyzing the HOMO-LUMO energy gap to predict chemical reactivity and kinetic stability. irjweb.com
Molecular Docking If a biological target is identified, docking studies can predict the binding affinity of different analogues. jusst.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for hexahydro-1H-pyrrolo[3,4-c]isoxazole derivatives, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Cyclocondensation : Refluxing precursors (e.g., 5-(1H-benzotriazol-1-yl)hexahydropyrrolo derivatives) in dichloromethane under argon/xenon atmospheres, followed by HCl washing and purification via flash chromatography (ethyl acetate/hexane) .
  • Cycloaddition : BF3·OEt2-mediated reactions, though isolation challenges may arise due to complex byproduct mixtures. Adjusting equivalents of Lewis acids and optimizing work-up (e.g., NaHCO3 extraction) can improve yields .
  • Table 1 : Comparative Synthesis Conditions
MethodSolventTemperatureTimeYieldKey Challenges
Cyclocondensation DCMReflux20–24h75%Stereoisomer separation
BF3-Mediated TolueneRT45minModerateByproduct complexity

Q. How are spectroscopic techniques (IR, NMR, MS) employed to characterize this compound derivatives?

  • IR Spectroscopy : Peaks at 1724 cm⁻¹ (C=O stretch) and 1225 cm⁻¹ (C-O-C linkage) confirm oxazole ring formation .
  • NMR Analysis :

  • ¹H NMR : Multiplicities (e.g., dd at J = 5.9–12.2 Hz) and coupling constants resolve stereochemistry .
  • ¹³C NMR : Signals at 67–98 ppm correlate with sp³ hybridized carbons in the tricyclic system .
    • Mass Spectrometry : Fragmentation patterns (e.g., m/z 172 [MH⁺]) validate molecular weight and functional group losses (e.g., CO2) .

Advanced Research Questions

Q. How can contradictions in NMR data for stereoisomers be resolved during structural elucidation?

  • Strategy :

  • Use variable-temperature NMR to distinguish dynamic stereoisomers via signal splitting .
  • Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p)) for candidate configurations .
  • Validate via X-ray crystallography : SHELXL refinement of unit cell parameters and hydrogen bonding networks .

Q. What computational approaches are suitable for predicting the stereochemical outcomes of this compound synthesis?

  • Methods :

  • Conformational Analysis : Monte Carlo simulations to identify low-energy intermediates in cyclization pathways .
  • Transition-State Modeling : DFT calculations (e.g., M06-2X/cc-pVTZ) to map activation barriers for stereoselective steps .
    • Case Study : DFT-predicted dihedral angles for (2aS,4aR,6aR) configurations matched X-ray data within 2° deviation .

Q. How can researchers design experiments to address thermal instability during purification of this compound derivatives?

  • Recommendations :

  • Use low-temperature flash chromatography (e.g., 0–4°C) with ethyl acetate/hexane to minimize decomposition .
  • Monitor stability via TGA-DSC to identify decomposition thresholds (>100°C) .
  • Opt for argon-protected rotary evaporation to prevent oxidation during solvent removal .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry data (e.g., unexpected fragmentation) be interpreted for this compound class?

  • Approach :

  • Perform HRMS-ESI to resolve isotopic patterns and rule out adduct formation .
  • Compare with in silico fragmentation tools (e.g., CFM-ID) to identify plausible cleavage pathways .
  • Re-examine synthesis steps for potential byproducts (e.g., benzotriazole residues) that may skew spectra .

Research Design Considerations

Q. What strategies enhance the scalability of this compound synthesis for structure-activity relationship (SAR) studies?

  • Optimization :

  • Employ flow chemistry for precise control of exothermic cyclization steps .
  • Use microwave-assisted synthesis to reduce reaction times (e.g., 20h → 2h) while maintaining stereoselectivity .
    • Automation : Integrate LC-MS for real-time monitoring of reaction progress .

Future Directions

Q. What unexplored biological targets could this compound derivatives address, based on isoxazole’s privileged scaffold?

  • Potential Applications :

  • Anticancer Agents : Tubulin polymerization inhibition (see isoxazole-based HER2/HDAC inhibitors) .
  • Antimicrobials : Analog design inspired by sulfonamide hybrids with enhanced bacterial membrane penetration .
    • Synthetic Biology : Enzymatic cascades for stereoselective assembly, leveraging L-cysteine derivatives as chiral auxiliaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.